molecular formula C12H14F3N3O2 B6332265 2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 1240580-58-8

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B6332265
CAS RN: 1240580-58-8
M. Wt: 289.25 g/mol
InChI Key: WHTLQKIBXQWWNJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine” is a chemical compound with the molecular formula C12H15ClF3N3O2 . It has a molecular weight of 325.72 . The IUPAC name for this compound is 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine” is 1S/C12H14F3N3O2.ClH/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20;/h2-3,8H,4-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine” include a molecular weight of 325.72 and an IUPAC name of 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride . More research is needed to provide a detailed physical and chemical properties analysis for this specific compound.

Safety and Hazards

The safety information available indicates that “2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine” is an irritant . The Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety and hazard information .

properties

IUPAC Name

2-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-8-7-16-4-5-17(8)10-3-2-9(12(13,14)15)6-11(10)18(19)20/h2-3,6,8,16H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLQKIBXQWWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

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